molecular formula C7H9FN2O3S B15287346 2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone

2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone

Cat. No.: B15287346
M. Wt: 220.22 g/mol
InChI Key: CPCROLSJQSVJBO-ALCCZGGFSA-N
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Description

2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazine ring, which is a six-membered ring with nitrogen and sulfur atoms, and is substituted with a fluoro group and a nitromethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a fluoroacetyl compound with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone involves its interaction with specific molecular targets. The fluoro and nitromethylidene groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone is unique due to its specific combination of a fluoro group, a nitromethylidene group, and a thiazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9FN2O3S

Molecular Weight

220.22 g/mol

IUPAC Name

2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone

InChI

InChI=1S/C7H9FN2O3S/c8-4-6(11)9-2-1-3-14-7(9)5-10(12)13/h5H,1-4H2/b7-5-

InChI Key

CPCROLSJQSVJBO-ALCCZGGFSA-N

Isomeric SMILES

C1CN(/C(=C/[N+](=O)[O-])/SC1)C(=O)CF

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])SC1)C(=O)CF

Origin of Product

United States

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